molecular formula C19H21ClFNO4S B6561981 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1091006-92-6

3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6561981
CAS No.: 1091006-92-6
M. Wt: 413.9 g/mol
InChI Key: GWQLWXURGYLEIW-UHFFFAOYSA-N
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Description

The compound 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine (position 3) and fluorine (position 4). The sulfonamide group (-SO₂NH-) is linked to a tetrahydropyran (oxan) ring substituted at position 4 with a 4-methoxyphenyl group via a methylene bridge. This structure combines electron-withdrawing substituents (Cl, F) with a polar sulfonamide and a lipophilic tetrahydropyran-methoxyphenyl moiety, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to sulfonamides .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFNO4S/c1-25-15-4-2-14(3-5-15)19(8-10-26-11-9-19)13-22-27(23,24)16-6-7-18(21)17(20)12-16/h2-7,12,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLWXURGYLEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and interaction with biological systems.

Chemical Structure and Properties

The compound's structure can be summarized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈ClFNO₃S
  • IUPAC Name : 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, showing promising results.

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Salmonella typhiWeak
Bacillus subtilisStrong

In a comparative study, the compound showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Enzyme Inhibition

The compound's biological activity also includes enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease.

Acetylcholinesterase Inhibition

In vitro studies revealed that the compound significantly inhibits AChE, an enzyme involved in neurotransmission. The IC₅₀ value for AChE inhibition was determined to be approximately 5.2 µM, which is comparable to established inhibitors .

Urease Inhibition

The compound showed strong inhibitory effects on urease, an enzyme linked to various gastrointestinal disorders. The IC₅₀ for urease inhibition was found to be 1.5 µM, indicating a high potency .

The mechanism of action for 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide involves:

  • Binding Interactions : The sulfonamide group facilitates binding to bacterial enzymes, disrupting their function.
  • Enzyme Modulation : By inhibiting AChE and urease, the compound alters neurotransmitter levels and ammonia metabolism, respectively.

Study on Antibacterial Efficacy

A recent study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various sulfonamide derivatives, including our compound of interest. The study highlighted its effectiveness against resistant strains of bacteria and suggested further exploration in clinical settings .

Enzyme Inhibition Research

Another research focused on the enzyme inhibition properties of sulfonamides reported that compounds similar to 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide could serve as leads for developing new drugs targeting AChE-related disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Heterocyclic Core and Substituents

The following table summarizes key analogs and their structural differences:

Compound Name Core Structure Substituents on Core Benzene Ring Substituents Molecular Weight (g/mol) Key Properties/Findings Reference
Target Compound Benzene sulfonamide Oxan + 4-methoxyphenyl 3-Cl, 4-F ~463.91* Enhanced lipophilicity due to aryl group
3-Chloro-4-fluoro-N-[(4-methyloxan-4-yl)methyl]benzene-1-sulfonamide Benzene sulfonamide Oxan + methyl 3-Cl, 4-F ~349.84 Lower lipophilicity vs. target compound
4-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino}benzene-1-sulfonamide (9e) Pyrimidine sulfonamide Pyrimidine + 4-methoxyphenyl None 325.34 High thermal stability (MP: 255–257°C)
N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide Pyrazole sulfonamide Pyrazole + trifluoromethyl 4-F 477.86 Increased metabolic stability (F, CF₃)
4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide Benzimidazole sulfonamide Benzimidazole + methoxybenzyl 4-Cl 455.96 Reduced solubility vs. oxan derivatives

Note: Molecular weight of target compound estimated based on structural analogs.

Key Comparative Insights

Physicochemical Properties
  • Pyrimidine-based analogs (e.g., 9e) exhibit higher polarity due to the pyrimidine core, enhancing solubility .
  • Thermal Stability : Pyrimidine derivative 9e shows a high melting point (255–257°C), suggesting strong crystalline packing forces, while benzimidazole derivatives () have lower solubility due to planar aromatic systems .
Pharmacological Considerations
  • Metabolic Stability: Fluorine in the target compound and pyrazole-based analogs () may block oxidative metabolism, extending half-life compared to non-fluorinated compounds like the benzimidazole derivative .
  • Binding Interactions : The sulfonamide group facilitates hydrogen bonding with biological targets (e.g., carbonic anhydrase, kinases). The oxan ring’s methoxyphenyl group may enhance hydrophobic interactions in receptor binding pockets compared to smaller substituents like methyl .

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